![molecular formula C18H17N3O3 B2978319 N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide CAS No. 941965-54-4](/img/structure/B2978319.png)
N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2,9-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide” is a chemical compound with the molecular formula C15H13N3O2S . It is a derivative of 4-oxo-4H-pyrido[1,2-a]pyrimidine .
Synthesis Analysis
The synthesis of this compound involves the use of 1,3,4-oxadiazole and 1,3,4-thiadiazole rings as part of the metal chelation motif . The reaction proceeds under mild conditions and can be executed on a gram scale .Molecular Structure Analysis
The molecular structure of this compound includes a 4-oxo-4H-pyrido[1,2-a]pyrimidine core, which is substituted with 1,3,4-oxadiazole and 1,3,4-thiadiazole rings . The keto oxygen atom at position C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion .Physical and Chemical Properties Analysis
The compound has a molecular weight of 299.348 Da . More detailed physical and chemical properties are not available in the current literature.Applications De Recherche Scientifique
Heterocyclic Compound Synthesis and Biological Activity
Heterocyclic compounds, particularly those incorporating pyrimidine and pyrazole moieties, have been synthesized and evaluated for their biological activities. For instance, compounds with pyrimidine linked to pyrazole structures have shown significant insecticidal and antimicrobial potential, illustrating the importance of such structures in developing new pesticides and antibiotics (Deohate & Palaspagar, 2020). Similar research has been conducted on pyrimidinone and oxazinone derivatives, indicating their promising antibacterial and antifungal activities (Hossan et al., 2012).
Radioisotope Labeling for PET Imaging
Compounds structurally related to the query have been radiolabeled for use in positron emission tomography (PET) imaging. For example, [18F]PBR111, a derivative of pyrazolo[1,5-a]pyrimidine, has been synthesized and demonstrated as a selective radioligand for imaging the translocator protein (18 kDa), highlighting the application of these compounds in neuroimaging and the study of neurodegenerative diseases (Dollé et al., 2008).
Antimicrobial and Antifungal Agents
The antimicrobial and antifungal properties of pyrimidin-derivatives have been explored, emphasizing the potential of these compounds in addressing microbial resistance. For instance, derivatives containing the pyrimidin-2-amine structure have been found to exhibit antifungal effects against significant types of fungi, demonstrating their potential as antifungal agents (Jafar et al., 2017).
Crystal Structure Analysis for Molecular Design
The crystal structure analysis of compounds related to the query provides insights into their molecular configuration, essential for drug design and development. Studies on diaminopyrimidin-thioacetamide derivatives have contributed to understanding the molecular basis of their biological activities, facilitating the design of more effective compounds (Subasri et al., 2017).
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to interact with various biological targets, suggesting that this compound may also interact with multiple receptors .
Mode of Action
Based on the structural similarity to other compounds, it can be hypothesized that it may interact with its targets through a variety of mechanisms, potentially including binding to specific receptors or enzymes, and modulating their activity .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, suggesting that this compound may also have diverse effects on cellular biochemistry .
Result of Action
Based on the known effects of similar compounds, it can be hypothesized that this compound may have diverse effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-7-6-10-21-17(12)19-13(2)16(18(21)23)20-15(22)11-24-14-8-4-3-5-9-14/h3-10H,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPZYRJYIHTIER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)COC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,4-dimethyl-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2978237.png)
![N-Methyl-N-[1-(4-phenylphenyl)ethyl]but-2-ynamide](/img/structure/B2978239.png)
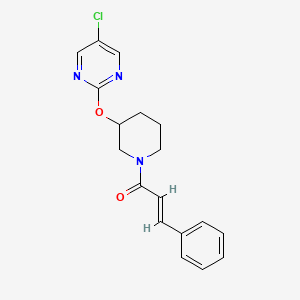
![(E)-3-(4-isopropoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2978242.png)
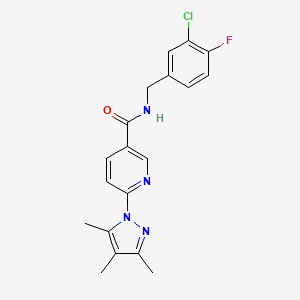

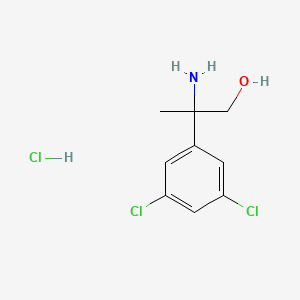
![2-Chloro-N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]propanamide](/img/structure/B2978248.png)
![6-[5-(1,3-Benzoxazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2978249.png)

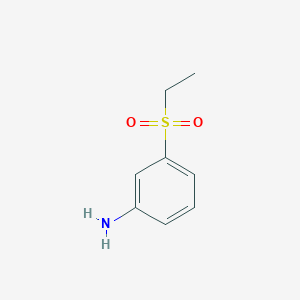
![Methyl 5-cyano-6-[(4-methoxybenzyl)amino]-2-methylnicotinate](/img/structure/B2978257.png)
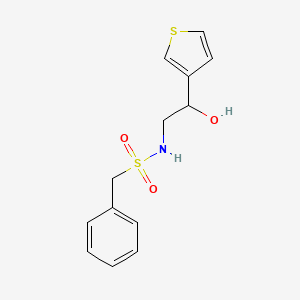
![3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine](/img/structure/B2978259.png)
